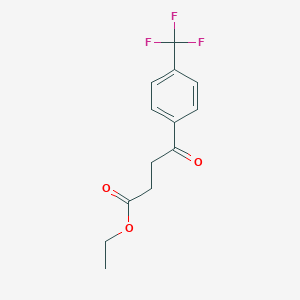

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a compound that is part of a broader class of chemicals that have been studied for various applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and synthetic methods offer insight into its potential synthesis and properties.

Synthesis Analysis

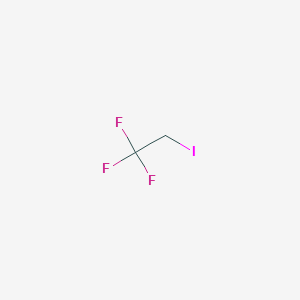

The synthesis of related trifluoromethyl-containing compounds has been demonstrated in several studies. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate was used as a precursor for the synthesis of pyridine derivatives, indicating that trifluoromethyl groups can be incorporated into complex molecules through strategic synthetic routes . Additionally, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate using a related butyric acid as a starting material suggests that similar methods could potentially be applied to synthesize the compound .

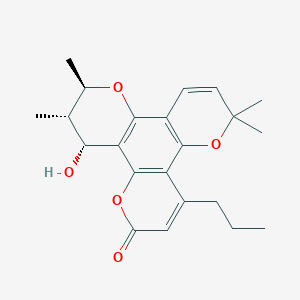

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate has been characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate as well.

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups and oxo functionalities has been explored. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate underwent cyclization reactions to yield isoxazol-pyridine derivatives . Similarly, ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate was used for the synthesis of various fluorinated compounds . These studies suggest that Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate could participate in a range of chemical reactions, potentially leading to the formation of diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted analogues of certain compounds have been correlated with their molecular structure . For example, the dielectric properties of fluorinated biphenyls were studied, which could provide insights into the properties of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate. Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating that similar evaluations could be relevant for understanding the properties of the compound .

Aplicaciones Científicas De Investigación

1. Synthesis of Isoxazole Derivatives

- Application Summary: This compound is used in the synthesis of isoxazole derivatives, which are important heterocyclic compounds that occur in various natural compounds and drugs . These derivatives are of great interest to medicinal chemists due to their antiviral, anticancer, and anti-inflammatory activity .

- Method of Application: The compound is used in a one-pot synthesis of isoxazole derivatives containing differently substituted aryl groups . This involves the use of ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine .

- Results: The synthesis resulted in good to excellent yields of isoxazole derivatives . The antioxidant properties of the products were investigated using the DPPH method .

2. Anti-tumor Activity in Leukemia Cells

- Application Summary: An intermediate of the compound exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells .

- Method of Application: The compound was synthesized and its biological effects were examined in HL-60 cells . The properties analyzed included cell survival, cell cycle profile, caspase-3 activity, Bax and Bcl-2 expression, the amount of intracellular Ca2+, the number of reactive oxygen species (ROS), and the mitochondrial membrane potential .

- Results: The compound significantly reduced the proliferation of HL-60 cells and was found to induce apoptosis in a concentration-dependent manner . This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

3. Synthesis of Trifluoromethylpyridines

- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method of Application: The compound is used in the synthesis of TFMP derivatives . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

4. Synthesis of Fluorinated Organic Compounds

- Application Summary: This compound is used in the synthesis of fluorinated organic compounds . These compounds have found applications in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

- Method of Application: The compound is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Results: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBSEMPGQDIBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585304 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate | |

CAS RN |

155722-95-5 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

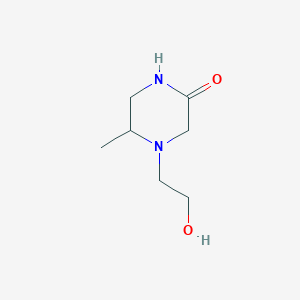

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)